1-METHANESULFONYL-N-METHYL-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE
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Overview
Description
1-METHANESULFONYL-N-METHYL-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that features a piperidine ring, an oxadiazole moiety, and a methanesulfonyl group
Preparation Methods
The synthesis of 1-METHANESULFONYL-N-METHYL-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring and the oxadiazole moiety. The methanesulfonyl group is then introduced through sulfonation reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the process .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized under specific conditions.
Reduction: The oxadiazole ring can be reduced to form different derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-METHANESULFONYL-N-METHYL-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. The oxadiazole moiety may also play a role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar compounds include other piperidine derivatives and oxadiazole-containing molecules. Compared to these compounds, 1-METHANESULFONYL-N-METHYL-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE is unique due to the presence of both the methanesulfonyl group and the oxadiazole ring, which confer distinct chemical and biological properties . Some similar compounds include:
- 1-METHYL-4-PHENYL-1,2,3,6-TETRAHYDROPYRIDINE
- 2-(1,2,4-OXADIAZOL-5-YL)ANILINE
Properties
IUPAC Name |
N-methyl-1-methylsulfonyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-20(17(22)14-9-6-10-21(11-14)26(2,23)24)12-15-18-16(19-25-15)13-7-4-3-5-8-13/h3-5,7-8,14H,6,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTQYADYNJTOFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3CCCN(C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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